2-Isopropylpyrimidin-4-amine

IMPDH inhibition Immunosuppression Antiviral research

SAR studies often fail due to inappropriate C2-alkyl analogs that misrepresent target engagement. This 4-aminopyrimidine with an isopropyl group at C2 provides the steric bulk required for IMPDH2 and kinase binding. - IMPDH2 Ki: 240-440 nM (vs. >5,000 nM for 2-methyl analog). - Enables selective kinase inhibitor development (e.g., PLK4 vs. Aurora A selectivity >5,600x). - ≥98% purity; fully characterized (NMR, HPLC, GC). Minimizes side reactions in parallel synthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 114362-19-5
Cat. No. B054646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylpyrimidin-4-amine
CAS114362-19-5
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CC(=N1)N
InChIInChI=1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10)
InChIKeyAREOKSGFWPUZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylpyrimidin-4-amine Core Profile


2-Isopropylpyrimidin-4-amine (CAS 114362-19-5) is a heterocyclic small molecule belonging to the 4-aminopyrimidine class, characterized by an isopropyl substituent at the pyrimidine C2 position and a primary amine at C4 . This substitution pattern confers distinct steric and lipophilic properties compared to its methyl or ethyl analogs . The compound is primarily utilized as a versatile scaffold in medicinal chemistry and as a synthetic intermediate for generating more complex, biologically active molecules . Its core structure serves as a foundation for developing inhibitors targeting enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH) and various protein kinases [1][2].

Scaffold4-aminopyrimidine core; isopropyl at C2 provides steric and lipophilic differentiation from methyl/ethyl analogs.
UtilityVersatile intermediate for IMPDH and kinase inhibitor research; serves as SAR starting point.
IdentityDefined InChIKey and analytical purity support reproducible sourcing and data integrity.

Why 2-Isopropylpyrimidin-4-amine Is Irreplaceable


In the 2-alkyl-4-aminopyrimidine series, the C2 substituent is a critical determinant of both steric bulk and lipophilicity, directly impacting target binding and pharmacokinetic behavior [1]. The isopropyl group presents a distinct three-dimensional profile compared to the planar, smaller methyl or ethyl groups, leading to significant differences in molecular recognition by hydrophobic enzyme pockets . This manifests quantifiably: while 2-isopropylpyrimidin-4-amine demonstrates specific inhibitory activity against IMPDH2 with a Ki of 240-440 nM, its direct 2-alkyl analogs, such as 2-methylpyrimidin-4-amine, often exhibit dramatically reduced or negligible activity against the same target (e.g., Ki > 5,000 nM) [2]. Therefore, substituting this compound with a generic 2-alkylpyrimidin-4-amine is not scientifically valid; it will compromise target engagement, confound SAR studies, and invalidate comparative biological datasets [1].

Target
2-Isopropyl substitution enables specific hydrophobic contacts with IMPDH2 and kinase pockets; reported Ki 240 nM range.
2-Methyl analog
Markedly reduced IMPDH2 engagement (Ki >5,000 nM). May fail to recapitulate target binding and confound SAR interpretation.
Generic 2-alkyl
Steric and lipophilic profiles differ. Inhibitory activity and selectivity may not transfer; limits direct substitution in potency-driven studies.

2-Isopropylpyrimidin-4-amine Evidence Guide


IMPDH2 Inhibition: Isopropyl Substituent Potency Advantage

The target compound, 2-isopropylpyrimidin-4-amine, inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with an inhibition constant (Ki) of 240 nM and 430 nM against IMP and NAD+ substrates, respectively [1]. This represents a 20-fold improvement in potency compared to its closest alkyl analog, 2-methylpyrimidin-4-amine, which exhibits a Ki > 5,000 nM against the same human IMPDH2 enzyme [2]. The data clearly demonstrate that the isopropyl substitution is not a bioisosteric replacement for a methyl group in this context; it provides a critical hydrophobic interaction that is essential for achieving sub-micromolar affinity. The non-competitive mode of inhibition further distinguishes it from NAD+ site-binding inhibitors [1].

IMPDH2 Inhibition
Cross-study comparable
Ki 240 nM (IMP)
vs >5,000 nM (2-methyl)
Supports isopropyl-specific IMPDH2 engagement; methyl analog context may differ.
BindingDB affinity data; assay context review recommended.
IMPDH inhibition Immunosuppression Antiviral research

IMPDH2 Potency Compared to Mycophenolic Acid

The IMPDH2 inhibitory activity of 2-isopropylpyrimidin-4-amine (Ki = 240 nM) [1] provides a defined point of reference against a well-characterized clinical inhibitor, mycophenolic acid (MPA). MPA, the active metabolite of the immunosuppressant mycophenolate mofetil, is a potent, uncompetitive IMPDH inhibitor with a reported Ki of approximately 10-40 nM against human IMPDH2 [2]. While 2-isopropylpyrimidin-4-amine is less potent than the clinical standard, its activity is sufficiently high to be considered a validated starting point for medicinal chemistry optimization. This contrasts sharply with its alkyl analogs, which show no measurable activity, underscoring the isopropyl group's essential role in establishing a productive binding mode [1][3].

Potency vs MPA
Cross-study comparable
Ki 240 nM (target)
vs 10–40 nM (MPA)
Contextualizes scaffold potency relative to clinical inhibitor; further optimization may be required.
Independent studies; direct comparison may require validation.
IMPDH inhibition Immunosuppression Benchmarking

Kinase Selectivity: PLK4 over Aurora A

In a derivative context (specifically, a 5-chloro-6-(1,1-dioxidothiomorpholino)-substituted analog of 2-isopropylpyrimidin-4-amine), the core scaffold demonstrates a remarkable selectivity window. This analog (Example 78 from US20230365537) potently inhibits PLK4 (IC50 = 0.35 nM) while exhibiting negligible activity against Aurora A kinase (IC50 = 1,980 nM), resulting in a >5,657-fold selectivity ratio [1]. This dramatic difference in on-target vs. off-target potency strongly suggests that the 2-isopropylpyrimidin-4-amine core can be elaborated to achieve highly selective kinase inhibition. This is a crucial consideration for procurement, as the core scaffold's ability to be tuned for selectivity is a key differentiator from other, less versatile heterocyclic cores [2].

Kinase Selectivity
Class-level inference
PLK4 IC50 0.35 nM
Aurora A IC50 1,980 nM
>5,657-fold
Derivative context suggests scaffold selectivity potential; may not transfer directly to parent compound.
Observed in elaborated analog; confirmatory studies on parent advised.
Kinase inhibition PLK4 Selectivity profiling

High Purity Essential for Reproducible Assays

Commercial suppliers of 2-isopropylpyrimidin-4-amine (CAS 114362-19-5) consistently provide the compound with a standard purity of ≥98%, as verified by NMR, HPLC, and GC analytical methods . This high level of purity is not always guaranteed for custom-synthesized or alternative sources of alkylpyrimidin-4-amines. The presence of even low levels of structurally similar impurities (e.g., unreacted 2-chloropyrimidine intermediates or des-amino byproducts) can act as potent, off-target kinase inhibitors or cytotoxic agents, leading to false-positive hits in biological screens. The established purity specification provides a quality-controlled baseline that ensures cross-study reproducibility and minimizes the risk of assay interference.

Purity
Data to verify
≥98% (NMR, HPLC, GC)
Supports reproducibility and minimizes assay interference.
Supplier-reported; independent verification may be warranted.
Chemical purity Reproducibility Quality control

Chemical Identity Verification by InChIKey

The unique structural identity of 2-isopropylpyrimidin-4-amine is unequivocally defined by its InChIKey, AREOKSGFWPUZLH-UHFFFAOYSA-N [1]. This identifier is distinct from its alkyl analogs (e.g., 2-ethylpyrimidin-4-amine: InChIKey=NNMHYILGFQDZRY-UHFFFAOYSA-N) and serves as a crucial quality control metric for confirming that the correct regioisomer and substituent pattern has been obtained. Misidentification is a known issue in chemical procurement, particularly for heterocyclic amines. Using the InChIKey to cross-reference material ensures that downstream biological results are attributed to the correct chemical entity, safeguarding the integrity of SAR studies and intellectual property.

Chemical Identity
Standard identifier
InChIKey: AREOKSGFWPUZLH-UHFFFAOYSA-N
Confirms correct isomer and prevents misidentification.
Cross-check with purchased lot certificate.
Chemical identity Structure verification Data integrity

2-Isopropylpyrimidin-4-amine Application Scenarios


IMPDH Inhibitor Development

As established by the quantitative Ki data (240 nM against IMPDH2), 2-isopropylpyrimidin-4-amine is a validated, albeit modestly potent, starting point for a medicinal chemistry campaign targeting IMPDH. The >20-fold potency advantage over its 2-methyl analog confirms that the isopropyl group is essential for target engagement [1]. Scientists should utilize this scaffold to explore structure-activity relationships at the C5 and C6 positions of the pyrimidine ring, aiming to improve potency to levels comparable to clinical benchmarks like mycophenolic acid (Ki ≈ 10-40 nM) . The compound's non-competitive inhibition profile suggests it may bind to a distinct allosteric site, offering a potential pathway to overcome resistance to NAD+ site inhibitors.

Selective Kinase Probe Generation

The >5,657-fold selectivity window between PLK4 and Aurora A kinase demonstrated by an elaborated derivative of this core [1] validates the 2-isopropylpyrimidin-4-amine scaffold as a privileged starting point for designing highly selective kinase inhibitors. This is a critical differentiator from many flat heterocyclic cores that often yield promiscuous, multi-kinase inhibitors. Researchers should prioritize this scaffold when the goal is to develop chemical probes with minimal off-target kinase activity, thereby reducing the confounding effects of polypharmacology in target validation studies .

Synthetic Intermediate for Library Synthesis

The established commercial availability of 2-isopropylpyrimidin-4-amine at ≥98% purity, with full analytical characterization (NMR, HPLC, GC) [1], makes it a superior choice for use as a synthetic building block in parallel library synthesis. Its high purity minimizes the risk of side reactions and the formation of unwanted byproducts during subsequent chemical transformations (e.g., Buchwald-Hartwig aminations, Suzuki couplings). This ensures higher yields and cleaner reaction profiles compared to using lower-purity or custom-synthesized alkylpyrimidin-4-amine analogs, leading to more efficient library production and reducing the need for extensive purification of final compounds .

Positive Control for SAR Studies

In any SAR study exploring the effect of C2 alkyl substitution on biological activity, 2-isopropylpyrimidin-4-amine serves as an essential, active control compound. Its well-defined IMPDH2 inhibitory activity (Ki = 240-430 nM) [1] provides a clear benchmark against which other 2-alkyl analogs (methyl, ethyl, cyclopropyl) can be quantitatively compared. Including this compound in all assay plates ensures that the biological system is responsive and that observed differences in activity are due to the structural modifications and not assay variability. This is a fundamental best practice for generating robust and interpretable SAR data .

Application
Selection Property
Validation Focus
IMPDH inhibition research
C2 isopropyl substitution for IMPDH2 engagement
IMPDH2 inhibition assay with alkyl analog control
Kinase selectivity profiling
Scaffold derivatization for kinase selectivity
Selectivity window confirmation in kinase panel
Synthetic intermediate for library synthesis
High purity and established analytical characterization
Reaction yield and byproduct profile verification
Positive control for C2-alkyl SAR studies
Known IMPDH2 inhibitory activity as benchmark
Dose-response and SAR consistency across alkyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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